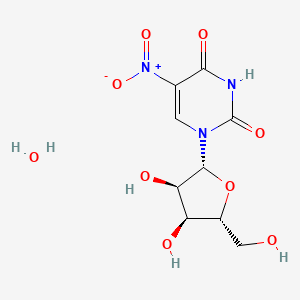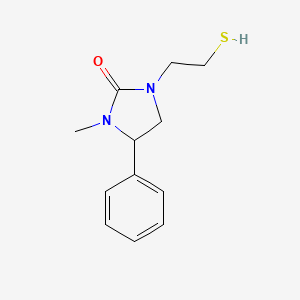
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one is a heterocyclic compound with a molecular formula of C11H14N2OS. It belongs to the class of imidazolidinones, which are five-membered ring structures containing nitrogen and oxygen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 1,2-diamines with carbon dioxide (CO2) in the presence of a basic promoter such as tetramethylphenylguanidine (PhTMG) and a dehydrative activator like diphenylphosphoryl azide (DPPA). This reaction is typically carried out in solvents like acetonitrile (MeCN) or dichloromethane (CH2Cl2) at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes. Catalysts like metal complexes or organocatalysts can be employed to enhance the reaction efficiency and yield. These methods are designed to be more sustainable and environmentally friendly, aligning with modern green chemistry principles .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including antimicrobial and antiviral activities.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its sulfur-containing moiety allows it to form covalent bonds with target proteins, leading to changes in their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine-2-thione: This compound contains a sulfur atom in place of the oxygen atom in the imidazolidinone ring and exhibits similar chemical properties.
Imidazole-2-thione: Another sulfur-containing heterocycle with a five-membered ring structure.
4-Imidazolidinone: A related compound with a different substitution pattern on the imidazolidinone ring.
Uniqueness
3-Methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one is unique due to its specific substitution pattern and the presence of both sulfur and phenyl groups.
Eigenschaften
CAS-Nummer |
64892-29-1 |
|---|---|
Molekularformel |
C12H16N2OS |
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
3-methyl-4-phenyl-1-(2-sulfanylethyl)imidazolidin-2-one |
InChI |
InChI=1S/C12H16N2OS/c1-13-11(10-5-3-2-4-6-10)9-14(7-8-16)12(13)15/h2-6,11,16H,7-9H2,1H3 |
InChI-Schlüssel |
GKXMKBITVCRFEV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CN(C1=O)CCS)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-4-{[(4-methoxyphenyl)(phenyl)methyl]sulfanyl}benzene](/img/structure/B14500201.png)
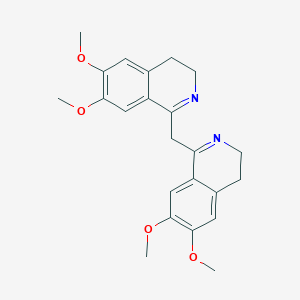
![3-{3-[2-(4-Arsonophenyl)hydrazinylidene]-4-oxocyclohexa-1,5-dien-1-yl}-N-dodecanoyl-L-alanine](/img/structure/B14500209.png)
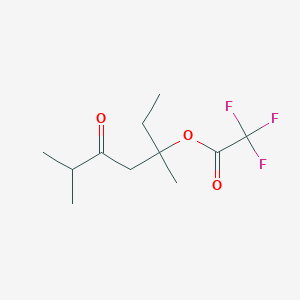
![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
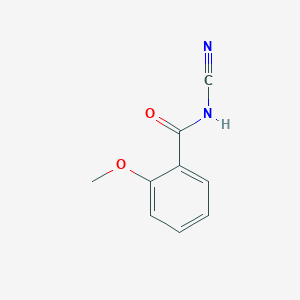
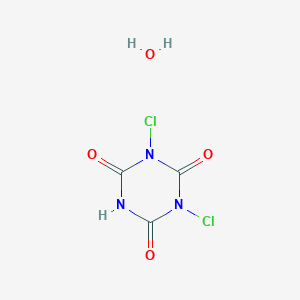


![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)
![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)

